molecular formula C17H20O5S B1672683 Firocoxib CAS No. 189954-96-9

Firocoxib

Katalognummer: B1672683
CAS-Nummer: 189954-96-9
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: FULAPETWGIGNMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in veterinary medicine for the treatment of pain and inflammation associated with osteoarthritis in dogs and horses. This compound is marketed under the brand names Equioxx and Previcox .

Wissenschaftliche Forschungsanwendungen

Firocoxib hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv das Cyclooxygenase-2 (COX-2)-Enzym hemmt, das für die Synthese von Prostaglandinen verantwortlich ist, die an Entzündungen und Schmerzen beteiligt sind. Durch die Hemmung von COX-2 reduziert this compound die Produktion dieser Prostaglandine und lindert so Schmerzen und Entzündungen .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für COX-2, wodurch gastrointestinale Nebenwirkungen minimiert werden, die üblicherweise mit nicht-selektiven NSAR verbunden sind. Seine lange Halbwertszeit ermöglicht eine einmal tägliche Dosierung, was es für die veterinärmedizinische Anwendung praktikabel macht .

Wirkmechanismus

Target of Action

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . It’s important to note that this compound is a selective COX-2 inhibitor, meaning it primarily inhibits COX-2 and has minimal effects on COX-1, an enzyme involved in maintaining physiological functions such as gastric cytoprotection and renal homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation and pain .

Pharmacokinetics

This compound exhibits good absorption when administered orally, with a bioavailability of approximately 38% . It is highly protein-bound and undergoes hepatic metabolism . The elimination half-life of this compound is around 9.12 hours , suggesting that it may have prolonged effects. The exact adme (absorption, distribution, metabolism, excretion) properties can vary depending on the species .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response . At the cellular level, this compound’s action can lead to the induction of apoptosis in certain cell lines .

Action Environment

The stability and action of this compound can be influenced by various environmental factors. For instance, it has been observed that this compound degrades more in acidic than alkaline environments . Furthermore, the potential hepatotoxicity of this compound and its degradation products has been studied, suggesting that the drug’s safety profile may be influenced by the physiological environment .

Safety and Hazards

Firocoxib may be suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of firocoxib involves several key steps:

Industrial Production Methods: An alternative method involves the methylation of p-bromopropiophenone or Friedel-Crafts acylation of bromobenzene, followed by sulfonation and hydroxylation reactions. This method is more environmentally friendly and suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, with intermediates formed at each step of the synthesis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Firocoxib is unique in its high selectivity for COX-2, which minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs. Its long half-life allows for once-daily dosing, making it convenient for veterinary use .

Eigenschaften

IUPAC Name

3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULAPETWGIGNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870188
Record name 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189954-96-9
Record name Firocoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189954-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Firocoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Firocoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Firocoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIROCOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firocoxib
Reactant of Route 2
Firocoxib
Reactant of Route 3
Firocoxib
Reactant of Route 4
Firocoxib
Reactant of Route 5
Reactant of Route 5
Firocoxib
Reactant of Route 6
Firocoxib
Customer
Q & A

A: Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2). [, ] COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thus alleviating pain and inflammation. [, ]

A: While this compound preferentially inhibits COX-2, some studies suggest that it can also inhibit COX-1, albeit to a lesser extent than non-selective NSAIDs. [] This inhibition of COX-1, particularly at high concentrations, may contribute to potential gastrointestinal side effects. []

A: Studies have shown that this compound effectively reduces PGE2 concentrations in various biological samples. [, , ] For example, in horses, oral administration of this compound significantly reduced LPS-induced PGE2 synthesis. [] Similarly, in cats, this compound administration resulted in lower plasma PGE2 concentrations. []

A: The molecular formula of this compound is C17H15F3N3NaO3S, and its molecular weight is 426.4 g/mol. []

A: Yes, spectroscopic techniques like UV detection are commonly employed in the analysis of this compound. [, ] For instance, a high-speed reversed-phase HPLC method with UV detection at 240 nm was developed for the determination of this compound and its related substances. []

ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Further research is necessary to fully understand the material compatibility and stability of this compound under various conditions.

ANone: this compound is a non-steroidal anti-inflammatory drug and does not possess catalytic properties. Its primary function is to inhibit the COX-2 enzyme rather than catalyze chemical reactions.

ANone: While the provided research does not extensively explore computational studies on this compound, it highlights the potential for such approaches. For instance, understanding the interaction of this compound with COX-1 and COX-2 at a molecular level could be further investigated using computational modeling and docking studies.

A: Research indicates that this compound is available in various formulations, including oral paste, chewable tablets, and injectable solutions. [, , ] These formulations likely employ different strategies to enhance stability, solubility, and bioavailability. [] Further studies are needed to compare the stability of this compound in these different formulations under various storage conditions.

ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound. Information related to specific SHE regulations and compliance is not discussed.

A: this compound is readily absorbed following oral administration in various species, including horses, pigs, goats, and calves. [, , , , ] Studies have shown high oral bioavailability, ranging from 70% to 98%, indicating efficient absorption from the gastrointestinal tract. [, ] this compound is widely distributed throughout the body, as indicated by its volume of distribution. [, ]

A: The elimination half-life of this compound varies between species and administration routes. In horses, the mean half-life was reported to be approximately 30-44 hours after intravenous and oral administration. [, ] In calves, the terminal half-life was approximately 37 hours after intravenous administration and 19 hours after oral administration. []

A: this compound is primarily metabolized in the liver via dealkylation and glucuronidation to inactive metabolites. [] Urinary excretion is the major route of elimination. []

A: Researchers have employed various animal models to evaluate this compound's analgesic efficacy. These include models of osteoarthritis in horses and dogs, [, , , ] lipopolysaccharide-induced pyrexia in cats, [] and incisional pain in mice. [] Additionally, this compound's effect on pain and stress responses associated with cautery disbudding has been studied in calves. []

A: Clinical trials in dogs have demonstrated this compound's efficacy in reducing pain and improving mobility in cases of osteoarthritis. [, ] In horses, this compound administration significantly improved lameness scores in individuals with naturally occurring osteoarthritis. []

ANone: While the research mentions that this compound has a good safety profile, this Q&A focuses specifically on the scientific aspects of the drug, excluding information related to potential side effects, interactions, or contraindications.

A: Studies have explored the use of various biomarkers to assess this compound's effects. For example, plasma cortisol and substance P concentrations were measured to evaluate its analgesic effects in calves undergoing disbudding. [] Additionally, infrared thermography was used to monitor ocular temperature changes as an indicator of pain and inflammation. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and fluorescence detection, are commonly employed for the quantification of this compound in biological samples. [, , , ]

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information related to its environmental impact and degradation is not discussed.

A: The research mentions that this compound is available in various formulations, implying differences in dissolution and solubility profiles. [, ] For example, the oral paste formulation is likely designed to enhance dissolution and absorption in the gastrointestinal tract. []

A: Analytical methods for this compound analysis undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These parameters are crucial for reliable quantification of the drug in various matrices, including bulk drug substances and biological samples.

ANone: The provided research primarily focuses on the scientific and clinical aspects of this compound. Information related to specific quality control and assurance measures during development, manufacturing, and distribution is not discussed.

ANone: The provided research does not delve into the immunogenic potential of this compound. Further research is required to assess its potential to elicit immune responses and evaluate any potential long-term immunological consequences.

ANone: The interaction of this compound with drug transporters was not explicitly addressed in the provided research. Investigating the role of drug transporters in this compound's pharmacokinetic profile could offer valuable insights into its absorption, distribution, and elimination.

ANone: The research does not offer specific information about this compound's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is necessary to determine if this compound affects the metabolism of other drugs.

A: While the research does not directly address biodegradability, it indicates that this compound is metabolized in the liver, suggesting a degree of biodegradation. [] Further research is necessary to assess its complete metabolic fate and potential environmental impact.

A: Several alternative NSAIDs are available for managing pain and inflammation in animals, including carprofen, meloxicam, phenylbutazone, and flunixin meglumine. [, , , , , ] Each NSAID exhibits a unique pharmacological profile, including differences in COX selectivity, efficacy, and potential side effects. [] The choice of NSAID depends on factors such as the species, the condition being treated, and individual patient considerations.

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information related to its recycling and waste management is not discussed.

ANone: The provided research focuses on the findings and conclusions of specific studies on this compound. It does not offer insights into the broader research infrastructure and resources associated with the drug's development and study.

ANone: The provided research primarily focuses on the current understanding and applications of this compound. It does not provide a historical context or highlight specific milestones in its research and development.

A: The research highlights the interdisciplinary nature of this compound research, encompassing pharmacology, pharmacokinetics, analytical chemistry, and clinical veterinary medicine. [, , , ] For example, understanding the pharmacokinetic-pharmacodynamic relationship of this compound requires collaboration between pharmacologists, clinicians, and analytical chemists. Similarly, developing and validating analytical methods for this compound involves expertise from both analytical chemists and pharmaceutical scientists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.